Heptamethylcyclotetrasiloxane

概要

説明

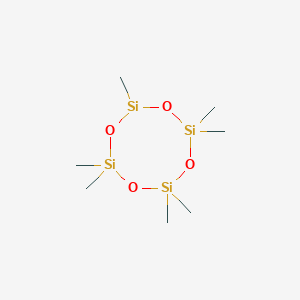

Heptamethylcyclotetrasiloxane is a chemical compound with the molecular formula C7H22O4Si4 . It is an organosiloxane, a class of silicon-based organic compounds .

Synthesis Analysis

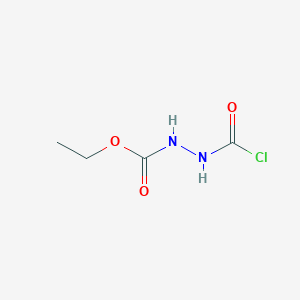

Heptamethylcyclotetrasiloxane can be synthesized via hydrolysis and condensation reactions of organochlorosilanes or by the ring-opening polymerization (ROP) of cyclic polyorganosiloxanes . Another method involves the reaction of polyallylcarbosilane dendrimer with 1,3,3,5,5,7,7-heptamethylcyclotetrasiloxane .

Molecular Structure Analysis

The molecular structure of Heptamethylcyclotetrasiloxane consists of a cyclic arrangement of silicon and oxygen atoms, with methyl groups attached to the silicon atoms . The molecular weight of the compound is 282.5892 .

科学的研究の応用

Reactive and Functional Silicones

Heptamethylcyclotetrasiloxane, as a type of silicone, is known for its unique combination of properties, including chemical and physiological inertness, extreme resistance to ozone and corona discharge, film forming capacity, good thermal-oxidative and ultraviolet (UV) stability, high flexibility of the macromolecular chain, low dielectric constant, surface energy and transition temperatures, permeability to various gases, stability towards atomic oxygen and oxygen plasma, and UV-visible radiation transparency .

Biomedical Materials

Functional silicones, including Heptamethylcyclotetrasiloxane, are used in the field of biomedical materials. The attachment of several organic functional groups to the silicon atom imparts specific properties and triggers new applications .

Electromechanical Transducers

Heptamethylcyclotetrasiloxane is used in electromechanical transducers. The unique properties of silicones make them ideal for this application .

Ligands

Functional silicones like Heptamethylcyclotetrasiloxane are used as ligands. The organic functional groups attached to the silicon atom provide specific functions that are useful in this field .

Liquid Crystals (LCs)

Heptamethylcyclotetrasiloxane is used in the field of liquid crystals. The unique properties of silicones, combined with the reactivity and specific functions of organic moieties, make them ideal for this application .

Surfactants

Heptamethylcyclotetrasiloxane is used as a surfactant. Silicone surfactants have garnered significant research attention owing to their superior properties, such as wettability, ductility, and permeability .

Safety and Hazards

作用機序

C7H22O4Si4C_7H_{22}O_4Si_4C7H22O4Si4

. This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound.Target of Action

Heptamethylcyclotetrasiloxane is primarily used in the synthesis of liquid-crystalline perylene tetracarboxylic bisimide derivatives . The compound’s primary targets are the cyclotetrasiloxane rings in these derivatives .

Mode of Action

In the columnar phase, the cyclotetrasiloxane rings of Heptamethylcyclotetrasiloxane interdigitate into neighboring columns . This interaction promotes the formation of the columnar mesomorphic structure .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of the columnar mesomorphic structure in liquid-crystalline perylene tetracarboxylic bisimide derivatives .

Pharmacokinetics

It is known that the compound has a boiling point of 165°c and a density of 0958 g/cm³ . It is slightly soluble in chloroform and methanol .

Result of Action

The interaction of Heptamethylcyclotetrasiloxane with cyclotetrasiloxane rings results in the formation of a rectangular columnar phase at room temperature . A time-of-flight measurement reveals that the electron mobility in the columnar phase of the compound is on the order of

10−2cm2V−1s−110^{-2} cm^2 V^{-1} s^{-1}10−2cm2V−1s−1

at room temperature .Action Environment

The action, efficacy, and stability of Heptamethylcyclotetrasiloxane are influenced by environmental factors such as temperature and solvent. For instance, the compound exhibits a rectangular columnar phase at room temperature . It is also soluble in various organic solvents except for alcohol .

特性

InChI |

InChI=1S/C7H21O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNNFDVNITLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166227 | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptamethylcyclotetrasiloxane | |

CAS RN |

15721-05-8 | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylcyclotetrasiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

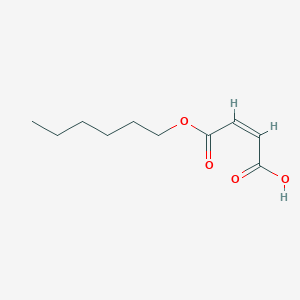

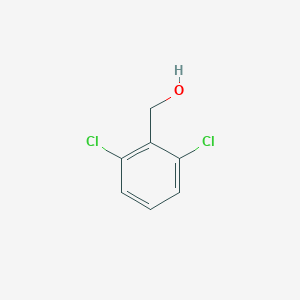

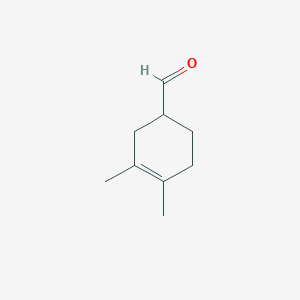

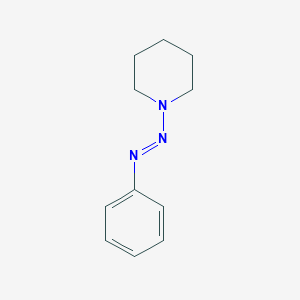

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Heptamethylcyclotetrasiloxane and how is it typically characterized?

A1: Heptamethylcyclotetrasiloxane is a cyclic siloxane compound. While its exact molecular formula isn't provided in the abstracts, we can deduce it to be (CH3)7Si4O4H based on its name and common synthesis methods. [] Characterization techniques used to confirm its structure include infrared spectroscopy (IR), [] nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR, and 29Si-NMR), and elemental analysis. []

Q2: How is Heptamethylcyclotetrasiloxane synthesized?

A2: Several synthesis routes are mentioned:* From Octamethylcyclotetrasiloxane: One method involves reacting octamethylcyclotetrasiloxane with monochloromethyl-heptamethylcyclotetrasiloxane in the presence of potassium acetate and a phase-transfer catalyst like tetrabutyl-ammonium acid sulfate. [] * From Methyldichlorosilane and Dimethyldichlorosilane: Another approach uses these two precursors to first synthesize heptamethylcyclotetrasiloxane, which can then be further reacted. []* Hydrosilylation Reactions: Heptamethylcyclotetrasiloxane can react with various vinyl-containing silanes and siloxanes in hydrosilylation reactions to produce oligocyclosiloxanes. These reactions are catalyzed by platinum catalysts. []

Q3: What are some applications of Heptamethylcyclotetrasiloxane in material science?

A3: Heptamethylcyclotetrasiloxane serves as a building block for synthesizing various materials:* Fluoro-silicone emulsions: Reacting it with a fluoro-containing monomer (derived from fluocaprylic acid) yields fluoctylcyclosiloxane, a precursor to fluoro-silicone emulsions. These emulsions impart hydrophobic and oleophobic properties to materials like cotton. [] * Liquid-crystalline perylene derivatives: Attaching heptamethylcyclotetrasiloxane moieties to perylene tetracarboxylic bisimide creates liquid-crystalline materials. The cyclotetrasiloxane rings in these materials promote columnar mesomorphic structures and influence their electronic properties. [] * Hybrid carbosilane-siloxane dendrimers: Hydrosilylation of carbosilane dendrimers with heptamethylcyclotetrasiloxane introduces cyclosiloxane layers on the dendrimer surface, influencing the dendrimer's properties. []

Q4: Are there specific challenges or considerations regarding the reactivity of Heptamethylcyclotetrasiloxane?

A4: One challenge with hydrosilylation reactions involving heptamethylcyclotetrasiloxane is the lack of complete regioselectivity. This leads to the formation of isomeric oligocyclosiloxanes, adding complexity to the product mixture. []

Q5: What are some research areas related to Heptamethylcyclotetrasiloxane that require further investigation?

A5: While the provided abstracts highlight synthesis and some applications, many areas remain unexplored:* Detailed characterization of physicochemical properties: Further research on properties like viscosity, thermal stability, and surface tension is crucial for understanding its behavior in various applications.* Exploring its potential in other material systems: Investigating its incorporation into polymers, coatings, and composites beyond those mentioned could reveal new functionalities.* Evaluating the environmental impact: Studying its degradation pathways and potential ecotoxicological effects is crucial for ensuring its safe and sustainable use.

Q6: What is the significance of the Diels-Alder reaction in relation to Heptamethylcyclotetrasiloxane?

A6: The Diels-Alder reaction is highlighted as a key synthetic route for attaching various functional groups to the siloxane core. For instance, reacting vinyl-heptamethylcyclotetrasiloxane (VHMCTS) with different dienes like 7,9-diphenyl-8H-cyclopentacena phthylene-8-one (DCPAO) [] or 2,5-dimethyl-3,4-diphenylcyclopentadienone (DDCP) [] via Diels-Alder reaction yields novel silicon compounds with specific functionalities. This highlights the versatility of Heptamethylcyclotetrasiloxane as a building block for diverse molecular architectures.

Q7: What are the limitations of traditional silane surface chemistry compared to using Heptamethylcyclotetrasiloxane and B(C6F5)3 catalysis?

A7: Traditional methods for attaching silanes to surfaces, often relying on chlorosilanes, have limitations. The research shows that using heptamethylcyclotetrasiloxane and B(C6F5)3 catalysis offers advantages: []* Milder Reaction Conditions: The reaction occurs rapidly at room temperature, eliminating the need for high temperatures.* Cleaner Byproducts: Only H2 gas is produced as a byproduct, simplifying purification and minimizing potential contamination.* Control over Graft Architecture: By strategically placing hydridosilane groups within poly(dimethylsiloxane)s (PDMSs), researchers can control the architecture of the grafted polymers on silica surfaces.* Access to Novel Structures: This method allows the creation of modified silica surfaces with defined methylsiloxane groups not easily achievable through conventional silane chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)